molecular formula C18H16O6 B14614272 2-(4-Hydroxyphenyl)-3,5,7-trimethoxy-4H-1-benzopyran-4-one CAS No. 59259-80-2

2-(4-Hydroxyphenyl)-3,5,7-trimethoxy-4H-1-benzopyran-4-one

Cat. No.: B14614272
CAS No.: 59259-80-2
M. Wt: 328.3 g/mol
InChI Key: NGOJYRXQNKPQOD-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-3,5,7-trimethoxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-3,5,7-trimethoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with chromone derivatives. One common method includes the use of a base-catalyzed reaction where the phenolic compound is reacted with a chromone derivative in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Green chemistry principles, including the use of environmentally benign solvents and catalysts, are also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-3,5,7-trimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The chromone ring can be reduced under specific conditions.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Scientific Research Applications

2-(4-Hydroxyphenyl)-3,5,7-trimethoxy-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-3,5,7-trimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)ethanol
  • 4-Hydroxy-2-quinolones
  • 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Uniqueness

2-(4-Hydroxyphenyl)-3,5,7-trimethoxy-4H-chromen-4-one is unique due to its specific substitution pattern on the chromone ring, which imparts distinct biological activities compared to other similar compounds. Its multiple methoxy groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-3,5,7-trimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-12-8-13(22-2)15-14(9-12)24-17(18(23-3)16(15)20)10-4-6-11(19)7-5-10/h4-9,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOJYRXQNKPQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559978
Record name 2-(4-Hydroxyphenyl)-3,5,7-trimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59259-80-2
Record name 2-(4-Hydroxyphenyl)-3,5,7-trimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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